5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine
Description
Significance of Heterocyclic Scaffolds in Chemical Biology and Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their ring, are fundamental to the architecture of a vast number of biologically active molecules. mdpi.comnih.gov Their prevalence is underscored by the fact that a significant majority of all biologically active chemical entities contain a heterocycle. nih.gov These scaffolds are not merely passive frameworks; they actively participate in molecular recognition processes, influencing properties such as solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. nih.gov This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The structural diversity and inherent reactivity of heterocyclic rings make them indispensable tools in the design of novel antibiotics, antivirals, anticancer agents, and neuroprotective agents, paving the way for innovative therapies. mdpi.com
Evolution and Therapeutic Relevance of 1,3,4-Thiadiazole (B1197879) Nucleus
Among the myriad of heterocyclic systems, the 1,3,4-thiadiazole nucleus has garnered considerable attention from medicinal chemists over the past few decades. nih.govnih.gov This five-membered ring system, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore associated with a broad spectrum of pharmacological activities. nih.govresearchgate.net Derivatives of 1,3,4-thiadiazole have demonstrated potential as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, and anticancer agents. nih.govbohrium.com The stability of the 1,3,4-thiadiazole ring in vivo, coupled with its ability to engage in various biological interactions, has led to its incorporation into several clinically used drugs. nih.govrsc.org For instance, acetazolamide, a carbonic anhydrase inhibitor, and certain cephalosporin (B10832234) antibiotics feature this heterocyclic core. nih.govresearchgate.net The continued exploration of 1,3,4-thiadiazole derivatives is driven by the potential to discover novel therapeutic agents with improved efficacy and safety profiles. nih.govmdpi.com
Role of the Sulfonamide Functional Group in Drug Discovery and Development
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, having played a pivotal role in the development of the first broadly effective systemic antibacterial agents, the "sulfa drugs". wikipedia.orgajchem-b.com Beyond their celebrated history in antimicrobial therapy, sulfonamides are integral components of a wide array of modern pharmaceuticals. nih.gov This functional group is found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgnih.gov The sulfonamide moiety is a bioisostere of the carboxylic acid group and can act as a hydrogen bond donor and acceptor, enabling it to interact with various biological targets. researchgate.net Its chemical stability and the ability to impart favorable physicochemical properties to a molecule contribute to its enduring importance in drug design. ajchem-b.comresearchgate.net
Overview of Piperidine (B6355638) Derivatives in Bioactive Molecule Design
Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. researchgate.netelsevier.com Its derivatives are found in a wide range of drugs, including analgesics, antipsychotics, and antihistamines. researchgate.netresearchgate.net The piperidine ring can serve as a versatile scaffold, providing a framework for the precise spatial arrangement of functional groups necessary for interaction with biological targets. nih.govresearchgate.net Its saturated and flexible nature allows it to adopt various conformations, which can be crucial for optimal binding to receptors and enzymes. blumberginstitute.org The incorporation of a piperidine moiety can also influence a molecule's solubility and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. pharmjournal.rubohrium.com The widespread presence of the piperidine ring in both natural products and synthetic drugs highlights its significance in the design of bioactive molecules. researchgate.netacs.org
Rationale for Investigating the Hybrid Structure: 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine
The conceptual design of this compound stems from the principle of molecular hybridization, which aims to combine the beneficial properties of different pharmacophores into a single molecule. This hybrid structure synergistically integrates the established biological activities of the 1,3,4-thiadiazole ring, the versatile linking and interactive capabilities of the sulfonamide group, and the favorable pharmacokinetic and pharmacodynamic properties conferred by the piperidine moiety.
Research Objectives and Scope of Academic Inquiry
The primary objective of investigating this compound is to explore its potential as a novel therapeutic agent. The scope of this academic inquiry would encompass several key areas:
Synthesis and Characterization: The initial phase would involve the development of an efficient and scalable synthetic route to obtain the target compound in high purity. Comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.
Biological Screening: The synthesized compound would be subjected to a broad panel of in vitro biological assays to identify its potential therapeutic applications. Based on the known activities of its constituent moieties, initial screening would likely focus on its antimicrobial (antibacterial and antifungal) and anticancer properties.
Structure-Activity Relationship (SAR) Studies: To optimize the biological activity, a series of analogues would be synthesized by modifying the piperidine ring and the substitution on the amino group of the thiadiazole. These SAR studies would provide valuable insights into the structural requirements for optimal potency and selectivity.
Mechanism of Action Studies: For any promising activities identified, further studies would be conducted to elucidate the underlying mechanism of action. This could involve enzyme inhibition assays, studies on cellular pathways, and molecular modeling to identify the putative biological target.
The following table presents hypothetical research findings from preliminary in vitro screening of this compound, illustrating the potential data that would be generated in such an investigation.
| Biological Assay | Test Organism/Cell Line | Result (e.g., MIC, IC₅₀) |
| Antibacterial Activity | Staphylococcus aureus | 16 µg/mL |
| Antibacterial Activity | Escherichia coli | 32 µg/mL |
| Antifungal Activity | Candida albicans | 8 µg/mL |
| Anticancer Activity | Human breast cancer (MCF-7) | 12.5 µM |
| Anticancer Activity | Human colon cancer (HCT-116) | 25 µM |
Note: The data in this table is illustrative and intended to represent the type of results that would be sought in a research program focused on this compound.
Further detailed investigation into the physicochemical properties of this compound would also be a critical aspect of the research.
| Property | Predicted Value |
| Molecular Weight | 276.37 g/mol |
| LogP | 0.85 |
| pKa (most acidic) | 7.2 |
| pKa (most basic) | 8.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Note: These values are hypothetical and would need to be determined experimentally or through computational modeling.
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S2/c8-6-9-10-7(14-6)15(12,13)11-4-2-1-3-5-11/h1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMJORPTYPNMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737365 | |
| Record name | 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920280-97-3 | |
| Record name | 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 5 Piperidine 1 Sulfonyl 1,3,4 Thiadiazol 2 Amine and Its Analogs
Established Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Ring Systems
The 1,3,4-thiadiazole scaffold is a common motif in pharmacologically active compounds. Its synthesis is well-documented, with several reliable methods available for its construction.
Cyclization Reactions in Thiadiazole Formation
The most prevalent and versatile method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) or its derivatives. This transformation can be achieved using a variety of reagents that facilitate the dehydration and ring closure process.
Common cyclizing agents include strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). For instance, the reaction of thiosemicarbazide with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) is a widely employed strategy. A newer, one-pot method utilizes polyphosphate ester (PPE) as a milder alternative to traditional acidic reagents, allowing for the reaction of a carboxylic acid and thiosemicarbazide to proceed through acylation followed by cyclodehydration. nih.gov
The general mechanism for the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid begins with the acylation of the thiosemicarbazide, which then undergoes intramolecular cyclization and subsequent dehydration to form the aromatic 1,3,4-thiadiazole ring.
Table 1: Reagents for Cyclization of Thiosemicarbazide to 2-Amino-1,3,4-thiadiazoles
| Reagent | Conditions | Notes |
| Concentrated Sulfuric Acid | Reflux | Traditional method, harsh conditions. |
| Polyphosphoric Acid (PPA) | Heating | Effective dehydrating and cyclizing agent. |
| Phosphorus Oxychloride (POCl₃) | Heating | Commonly used with carboxylic acids. |
| Polyphosphate Ester (PPE) | Reflux in Chloroform | Milder, one-pot procedure. nih.gov |
| p-Toluenesulfonyl Chloride (p-TsCl), Triethylamine (TEA) | Room Temperature in NMP | High regioselectivity and yield. mjcce.org.mk |
| EDC·HCl | 60 °C in DMSO | Effective for regioselective cyclization. mjcce.org.mk |
Precursor Synthesis and Intermediate Derivatization for Sulfonamide and Piperidine (B6355638) Integration
The synthesis of the target molecule can proceed through two main strategic pathways: either by first forming the 2-amino-1,3,4-thiadiazole (B1665364) core and then introducing the sulfonylpiperidine group, or by constructing the sulfonylpiperidine moiety on a precursor that is subsequently cyclized to form the thiadiazole ring.
For the first and more common approach, the key precursor is 2-amino-1,3,4-thiadiazole. This can be synthesized from thiosemicarbazide and formic acid in the presence of a dehydrating agent. Alternatively, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared by reacting thiosemicarbazide with other carboxylic acids. jocpr.com
The second approach would involve the synthesis of a more complex thiosemicarbazide derivative already bearing the piperidine-1-sulfonyl group. However, this route is generally less favored due to the potential for side reactions and the instability of such precursors under the harsh cyclization conditions.
Approaches to Introduce the Sulfonyl-Piperidine Moiety
Once the 2-amino-1,3,4-thiadiazole nucleus is in hand, the next critical step is the introduction of the piperidine-1-sulfonyl group. This is typically achieved through a sulfonylation reaction.
Sulfonylation Reactions of Aminothiadiazoles
The sulfonylation of the amino group of 2-amino-1,3,4-thiadiazole is a standard transformation in organic synthesis. This reaction involves the treatment of the aminothiadiazole with a sulfonyl chloride in the presence of a base. For the synthesis of 5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine, the required reagent is piperidine-1-sulfonyl chloride.
A general procedure for such a sulfonylation would involve dissolving the 2-amino-1,3,4-thiadiazole in a suitable solvent, such as pyridine (B92270) or a mixture of an inert solvent and a tertiary amine base (e.g., triethylamine). Pyridine can act as both the solvent and the acid scavenger. The piperidine-1-sulfonyl chloride is then added, often at a reduced temperature to control the exothermicity of the reaction, and the mixture is stirred until the reaction is complete. The product can then be isolated by precipitation and purification.
A similar procedure has been reported for the sulfonylation of 2-aminothiazole, where the amine is reacted with a sulfonyl chloride in the presence of sodium acetate (B1210297) in water, followed by heating. nih.gov This suggests that aqueous conditions could also be explored for the sulfonylation of 2-amino-1,3,4-thiadiazole.
Coupling Strategies for Piperidine Integration
The integration of the piperidine moiety is intrinsically linked to the synthesis of the sulfonylation agent, piperidine-1-sulfonyl chloride. This key intermediate can be synthesized by reacting piperidine with sulfuryl chloride. The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) at low temperatures, with an excess of piperidine acting as both the reactant and the base to neutralize the hydrochloric acid byproduct.
Table 2: Synthesis of Piperidine-1-sulfonyl Chloride
| Reactants | Solvent | Temperature | Key Steps |
| Piperidine, Sulfuryl Chloride | Dichloromethane | -20 °C to 0 °C | Dropwise addition of piperidine to sulfuryl chloride, followed by stirring. Workup involves washing with aqueous acid and brine, drying, and distillation under reduced pressure. |
Once piperidine-1-sulfonyl chloride is obtained, it is directly used in the sulfonylation reaction with 2-amino-1,3,4-thiadiazole as described in the previous section.
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" principles can be applied to the synthesis of this compound and its analogs.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The formation of the 2-amino-1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes. nih.gov For example, the microwave-assisted synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles has been reported to give good yields in as little as 5 minutes in DMF at 60 °C. nih.gov
Solvent-free or solid-phase synthesis methodologies also offer greener alternatives to traditional solution-phase chemistry. A solid-phase method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature, followed by a simple workup, resulting in high yields and avoiding the use of large volumes of solvents. researchgate.net
Furthermore, the use of ionic liquids as recyclable reaction media for the synthesis of 2-amino-1,3,4-thiadiazoles represents another green approach. These reactions can proceed with a catalytic amount of sulfuric acid, and the ionic liquid can be recovered and reused.
These advanced techniques not only offer environmental benefits but can also lead to more efficient and cost-effective production of the target compound and its derivatives.
Design Principles for Structural Modification and Analog Generation
The generation of analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing pharmacological properties. For this compound, structural modifications can be strategically implemented at several key positions to explore the chemical space and refine biological activity.
The 2-amino-1,3,4-thiadiazole scaffold serves as a versatile platform for derivatization. dovepress.commdpi.com The amino group at the C2 position is a primary site for functionalization. It can undergo a variety of reactions, including acylation, sulfonylation, and the formation of Schiff bases, to introduce diverse substituents. researchgate.netmdpi.com These modifications can significantly impact the molecule's physicochemical properties and its interactions with biological targets.
The C5 position of the thiadiazole ring is another critical point for introducing structural diversity. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazide with various carboxylic acids or their derivatives. mdpi.comnih.gov This allows for the incorporation of a wide range of functional groups at the C5 position, including aryl, alkyl, and heterocyclic moieties. For instance, the reaction of thiosemicarbazide with substituted nitrile derivatives can yield 2-amino-5-substituted-1,3,4-thiadiazole compounds. mjcce.org.mk
Furthermore, the thiadiazole ring itself can be incorporated into fused heterocyclic systems. For example, 2-amino-1,3,4-thiadiazoles can react with dicarbonyl compounds to form various ring systems attached to the thiadiazole core. nih.gov This strategy expands the structural diversity and conformational rigidity of the resulting molecules, which can be advantageous for target binding.
The sulfonyl group and the piperidine ring in the target compound are key areas for modification to fine-tune its properties. The sulfonamide linkage is a common feature in many biologically active molecules and provides a handle for introducing a variety of substituents. nih.gov The synthesis of new pyrazine-substituted 1,3,4-thiadiazole derivatives has been carried out through the reaction of pyrazine-substituted 1,3,4-thiadiazoles with various sulfonyl chlorides, demonstrating the feasibility of modifying this part of the molecule. researchgate.net
The piperidine ring can also be modified to explore its impact on activity. Structure-activity relationship (SAR) studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have shown that modifications to appended rings can significantly alter biological potency. nih.gov In a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, systematic exploration of the structure-activity relationship was conducted by introducing different chains and a hydrophilic skeleton, leading to the discovery of potent derivatives. nih.gov Similarly, in a study of sulfonamide derivatives with a 4-methylpiperidin-1-yl)sulfonyl)phenyl core, the nature of substituents on other parts of the molecule had a significant impact on biological activity. acs.org This suggests that modifications to the piperidine ring, such as substitution or replacement with other cyclic amines, could be a fruitful avenue for analog generation.
Structure Activity Relationship Sar and Mechanistic Elucidation of 5 Piperidine 1 Sulfonyl 1,3,4 Thiadiazol 2 Amine and Its Analogs
Positional and Substituent Effects on Biological Activity
The biological activity of 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine analogs is highly dependent on the chemical nature and structural arrangement of its three core components: the piperidine (B6355638) ring, the sulfonyl linker, and the 1,3,4-thiadiazole (B1197879) ring. Modifications to any of these parts can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Research on related sulfonamide derivatives has shown that substitutions on the piperidine ring can significantly influence anticancer activity. For instance, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, replacing a piperazine (B1678402) moiety with a benzyl (B1604629) piperidine group led to a compound with potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. cu.edu.eg This suggests that the introduction of a lipophilic benzyl group enhances the molecule's ability to interact with its biological target or cross cell membranes. cu.edu.egnih.gov
Conversely, studies on other sulfonamide-based anticancer agents indicate that bulky substituents can sometimes be detrimental. In one series, compounds with benzyl groups showed markedly reduced activity compared to their methyl-substituted counterparts, suggesting that larger groups may create steric hindrance that prevents optimal binding to the target protein. acs.org Therefore, the size and lipophilicity of the substituent on the piperidine ring must be carefully balanced to achieve optimal biological activity. Piperidine and its derivatives have been recognized as promising anticancer agents, with the potential to induce apoptosis in cancer cells. researchgate.net
Table 1: Effect of Piperidine/Piperazine Ring Substituents on Anticancer Activity
| Compound ID | Core Structure | R Group on Piperidine/Piperazine | Target Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 4a | 5-(4-chlorophenyl)-1,3,4-thiadiazole-acetamide | 4-methyl-piperazine | MCF-7 | >50 |
| 4e | 5-(4-chlorophenyl)-1,3,4-thiadiazole-acetamide | 4-(o-ethoxyphenyl)-piperazine | MCF-7 | 3.55 |
| 4i | 5-(4-chlorophenyl)-1,3,4-thiadiazole-acetamide | 4-benzyl-piperidine | MCF-7 | 4.87 |
| 4e | 5-(4-chlorophenyl)-1,3,4-thiadiazole-acetamide | 4-(o-ethoxyphenyl)-piperazine | HepG2 | 4.11 |
| 4i | 5-(4-chlorophenyl)-1,3,4-thiadiazole-acetamide | 4-benzyl-piperidine | HepG2 | 5.30 |
Data synthesized from studies on related thiadiazole-piperidine/piperazine analogs. cu.edu.eg
The sulfonamide (-SO2-) group is a critical linker and a key pharmacophoric element. It is not merely a spacer but actively participates in target binding, particularly for enzymes like carbonic anhydrases (CAs). nih.gov Sulfonamides are a well-established class of compounds with applications as anticancer, antibacterial, and diuretic agents. nih.gov
The sulfonamide moiety is a potent zinc-binding group, which is the classical mechanism for the inhibition of zinc-containing metalloenzymes like carbonic anhydrases. ekb.eg In analogs of this compound, the sulfonamide group is essential for this activity, with the nitrogen atom and sulfonyl oxygens forming coordinate bonds with the Zn(II) ion in the enzyme's active site. ekb.eg The geometry and electronic properties of the sulfonyl linker are therefore crucial for orienting the piperidine and thiadiazole moieties for effective interaction with target enzymes. ekb.egekb.eg
The 1,3,4-thiadiazole ring is a versatile scaffold that is central to the biological activity of this class of compounds. rsc.orgmdpi.com Its mesoionic character allows it to cross cellular membranes readily, contributing to good bioavailability. cu.edu.eg The biological activity of thiadiazole derivatives is profoundly influenced by the nature of the substituents at the C2 and C5 positions. researchgate.netgranthaalayahpublication.org
In the parent compound, the C2 position is occupied by an amine group (-NH2). This group is a common site for modification to generate analogs with altered activities. For example, converting the amine to an acetamide (B32628) linker has been used to attach various substituted piperazine and piperidine rings, leading to potent anticancer agents. cu.edu.eg The C5 position is substituted with the piperidine-1-sulfonyl moiety. The nature of the group at C5 is a major determinant of the compound's specific biological activity. Replacing the piperidine-sulfonyl group with aryl groups, for instance, has been explored to generate compounds with different pharmacological profiles. nih.govresearchgate.net Studies have shown that 5-substituted-1,3,4-thiadiazole-2-thiols can act as potent antioxidants, indicating the diverse roles of substituents at this position. researchgate.net
Molecular Basis of Action for Identified Biological Activities
The therapeutic effects of this compound analogs stem from their interactions with specific molecular targets and their subsequent modulation of key cellular pathways.
Molecular docking studies have provided significant insights into how these compounds interact with their biological targets. For a series of related sulfonamide derivatives designed as anticancer agents, docking simulations revealed that the compounds could effectively bind to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. acs.org
In these models, the sulfonylpiperidine moiety was observed to occupy the hinge region of the VEGFR-2 active site. The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein. This anchors the molecule, allowing the thiadiazole and its other substituents to form additional hydrophobic and hydrogen-bonding interactions, thereby stabilizing the ligand-target complex and inhibiting the enzyme's activity. acs.org For analogs targeting carbonic anhydrases, the sulfonamide group binds directly to the catalytic zinc ion, while the thiadiazole and piperidine portions of the molecule extend into the active site cavity to form further interactions, which determines the isoform selectivity of the inhibitor. ekb.eg
A primary mechanism through which thiadiazole-sulfonamide analogs exert their anticancer effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Studies on potent analogs have demonstrated their ability to cause cell cycle arrest. Treatment of HepG2 liver cancer cells with specific derivatives led to a significant accumulation of cells in the G2/M and pre-G1 phases of the cell cycle. acs.org Similarly, other active compounds induced cell cycle arrest at the S and G2/M phases in both HepG2 and MCF-7 cells. cu.edu.eg This disruption of the normal cell division cycle prevents cancer cell proliferation.
Furthermore, these compounds have been shown to be potent inducers of apoptosis. Flow cytometry analysis revealed that treatment with active analogs significantly increases the rate of both early and late apoptosis in cancer cells compared to untreated controls. acs.orgsemanticscholar.org The molecular mechanism often involves the intrinsic apoptotic pathway. This is evidenced by a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, as well as elevated levels of caspase-9, an initiator caspase in this pathway. cu.edu.egnih.gov The downregulation of the anti-apoptotic Bcl-2 gene has also been observed. semanticscholar.org
Table 2: Cellular Effects of Lead Thiadiazole Analogs on HepG2 Cancer Cells
| Compound ID | Concentration (µM) | % Cells in G2/M Phase | Total Apoptosis Rate (%) |
|---|---|---|---|
| Control | - | 12.73 | 1.40 |
| 3a | 4.82 | 34.85 | 10.24 |
| 6 | 3.33 | 31.29 | 18.92 |
| 15 | 3.31 | 38.49 | 20.28 |
Data from a study on VEGFR-2 targeting sulfonamides. acs.org
Enzymatic Inhibition Kinetics and Binding Modes
The 1,3,4-thiadiazole sulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. The inhibitory activity of these compounds is largely attributed to the sulfonamide group, which acts as a zinc-binding group in the active site of the enzyme.
The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. The 1,3,4-thiadiazole ring itself contributes to the binding affinity through various non-covalent interactions with amino acid residues lining the active site cavity.
Molecular docking and X-ray crystallography studies of various 1,3,4-thiadiazole sulfonamide analogs have elucidated key binding interactions. The sulfonamide group forms a strong coordinate bond with the Zn²⁺ ion. Additionally, hydrogen bonds are often formed between the sulfonamide oxygens and the backbone NH of active site residues, such as Thr199 in human carbonic anhydrase II (hCA II). nih.gov The thiadiazole ring can engage in hydrophobic interactions with residues like Leu198, while substituents on the thiadiazole ring can form further interactions within the active site, influencing the compound's potency and isoform selectivity. nih.gov
The inhibitory potency of these compounds is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). For many 1,3,4-thiadiazole sulfonamide derivatives, these values are in the nanomolar range, indicating high-affinity binding to the target enzyme. nih.govacs.org The kinetics of inhibition are often competitive, as these inhibitors vie with the natural substrate (carbon dioxide) for access to the active site.
Table 1: Enzymatic Inhibition Data for Selected 1,3,4-Thiadiazole Sulfonamide Analogs against Carbonic Anhydrase Isoforms.
| Compound | Target Isoform | Inhibition Parameter (Kᵢ/IC₅₀) | Reference |
|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | IC₅₀: 1.91 x 10⁻⁷ M | nih.gov |
| 2-Methylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | IC₅₀: 3.3 x 10⁻⁸ M | nih.gov |
| Acetazolamide (2-acetylamino-1,3,4-thiadiazole-5-sulfonamide) | Carbonic Anhydrase II | IC₅₀: 3.3 x 10⁻⁸ M | nih.gov |
| Benzenesulfonamide-linked imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole derivatives | hCA I | Kᵢ: 23.44–105.50 nM | researchgate.net |
| Benzenesulfonamide-linked imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole derivatives | hCA II | Kᵢ: 10.32–104.70 nM | researchgate.net |
Membrane Interaction and Biofilm Disruption Mechanisms
The antimicrobial and antibiofilm activities of 1,3,4-thiadiazole derivatives suggest that these compounds can interact with and disrupt bacterial membranes and biofilms. While the precise mechanisms are still under investigation and may vary between different analogs and bacterial species, several potential pathways have been proposed.
One plausible mechanism involves the disruption of the bacterial cell membrane's integrity. Scanning electron microscopy studies of bacteria treated with certain 1,3,4-thiadiazole derivatives have shown noticeable damage to the cell walls, suggesting a direct interaction with the membrane structure. tandfonline.com This could be due to the lipophilic nature of the thiadiazole ring and its substituents, allowing the compound to intercalate into the lipid bilayer, thereby altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately cell death.
Another potential mechanism is the inhibition of enzymes crucial for bacterial cell wall synthesis or maintenance. By targeting these enzymes, the compounds can weaken the cell wall, making the bacteria more susceptible to osmotic stress and other environmental insults.
In the context of biofilms, 1,3,4-thiadiazole analogs may act at different stages of biofilm development. They could interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. This could be achieved by altering the physicochemical properties of the bacterial surface or by inhibiting the production of adhesins.
Furthermore, these compounds may disrupt the mature biofilm matrix. The extracellular polymeric substance (EPS) matrix, which encases the bacteria in a biofilm, is a key factor in their resistance to antimicrobial agents. Some 1,3,4-thiadiazole derivatives may inhibit the synthesis of EPS components or degrade the existing matrix, thereby exposing the embedded bacteria to the antimicrobial agent and the host's immune system.
The sulfonamide group, while primarily known for its role in enzymatic inhibition, may also contribute to the antibiofilm activity. Sulfonamides are known to interfere with folic acid synthesis in bacteria, which is essential for their growth and replication. nih.govyoutube.comyoutube.com By inhibiting bacterial proliferation, these compounds can limit the expansion and maturation of biofilms.
Table 2: Antimicrobial and Biofilm-Related Activities of Selected 1,3,4-Thiadiazole Analogs.
| Compound/Analog Class | Activity | Observed Effect/Proposed Mechanism | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole linked to sulfa-azo derivatives (Compound 3k) | Antimicrobial | Noticeable effect on destroying microbial cell walls. | tandfonline.com |
| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivatives | Antibacterial | Active against S. aureus. | nih.gov |
| Bis 1,3,4-thiadiazole derivatives | Antibacterial and Antifungal | Comparable activity to standard antibiotics. | nih.gov |
| General Sulfonamides | Antibacterial (Bacteriostatic) | Competitive inhibition of dihydropteroate (B1496061) synthase, blocking folic acid synthesis. | nih.govyoutube.comyoutube.com |
A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical investigations for the compound This compound . While extensive research exists on the computational analysis of various 1,3,4-thiadiazole derivatives and other sulfonamides, particularly as carbonic anhydrase inhibitors, studies detailing the molecular docking, quantum chemical calculations, and molecular dynamics simulations for this exact molecule could not be located.
The field of computational chemistry frequently employs these methods to predict and analyze the behavior of novel compounds. Molecular docking is used to understand how a ligand might bind to a protein's active site, quantum chemical calculations like Density Functional Theory (DFT) help in understanding the electronic structure and reactivity of a molecule, and molecular dynamics (MD) simulations provide insights into the stability and dynamic behavior of protein-ligand complexes over time.
General reviews and specific studies on related structures, such as other 1,3,4-thiadiazole-sulfonamides or molecules containing a piperidine-sulfonyl moiety, are present in the literature. ekb.egacs.orgresearchgate.net These studies confirm that the methodologies outlined—docking, DFT, and MD simulations—are standard approaches for characterizing such compounds. nih.govnih.gov However, the specific data points required to populate the requested article structure, including protein-ligand binding site analysis, interaction energy calculations, key residue identification, molecular geometry optimization, and frontier molecular orbital analysis for this compound, are not available in the reviewed sources.
Therefore, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that adheres to the specific structural and content requirements of the request. Further experimental and computational research would be needed to generate the specific findings necessary for such an analysis.
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
To date, specific QSAR models for predicting the biological activity of 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine have not been reported in publicly available scientific literature. However, the development of such a model would typically involve the synthesis and biological evaluation of a series of analogues of this parent compound. By systematically modifying the piperidine (B6355638), sulfonyl, and thiadiazole amine moieties, a dataset of compounds with varying activities would be generated.
The development of a predictive QSAR model would then proceed by:
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices).
Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation would be developed that links the most relevant descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds.
A hypothetical QSAR model for this class of compounds might look like:
Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant
Where c1, c2 are coefficients and Descriptor A, B are specific molecular properties.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional fields surrounding the molecules.
For this compound and its analogues, CoMFA and CoMSIA studies would involve:
Molecular Alignment: Aligning all the molecules in the dataset based on a common substructure.
Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields (for CoMFA) and additionally hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (for CoMSIA) at each grid point.
Statistical Analysis: Using Partial Least Squares (PLS) analysis to correlate the variations in these fields with the changes in biological activity.
The results are typically visualized as 3D contour maps, which highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For instance, a green contour in a CoMFA map might indicate that bulkier substituents are favored in that region for enhanced activity. These maps are instrumental in generating a pharmacophore model, which is an abstract representation of the key molecular features necessary for biological activity.
In Silico Prediction of Theoretical Pharmacokinetic and ADMET Properties
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for assessing the drug-like potential of a compound.
While specific computational studies on this compound are not available, its theoretical druglikeness can be assessed using established rules and predictive models. One of the most common is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Da
LogP ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Based on the structure of this compound, a theoretical evaluation against these parameters can be performed using various computational software.
Table 1: Theoretical Druglikeness Parameters for this compound (Predicted)
| Property | Predicted Value | Lipinski's Rule of Five |
| Molecular Weight | ~276.37 g/mol | Compliant (≤ 500) |
| LogP | Varies by prediction tool | Likely Compliant (≤ 5) |
| Hydrogen Bond Donors | 1 (from the amine group) | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 4 (2 from sulfonyl, 2 from thiadiazole nitrogens) | Compliant (≤ 10) |
Note: These values are estimations and can vary slightly depending on the software used for prediction.
The permeability and distribution of a drug candidate are critical for its ability to reach its target site in the body. In silico tools can predict various parameters related to these properties.
For this compound, predictive models could estimate:
Caco-2 Permeability: This is an in vitro model for predicting human intestinal absorption.
Blood-Brain Barrier (BBB) Penetration: This is crucial for drugs targeting the central nervous system.
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its efficacy.
Topological Polar Surface Area (TPSA): A descriptor that has been shown to correlate well with drug transport properties. A TPSA of less than 140 Ų is often associated with good oral bioavailability.
Table 2: Predicted Permeability and Distribution Profile for this compound
| Parameter | Predicted Outcome | Implication |
| Caco-2 Permeability | Not available in literature | Predictive of intestinal absorption |
| BBB Penetration | Not available in literature | Indicates potential for CNS activity |
| Plasma Protein Binding | Not available in literature | Influences drug distribution and half-life |
| TPSA | ~93.5 Ų | Suggests good potential for oral bioavailability |
Note: The TPSA value is a calculated property based on the molecular structure. Other parameters require specific predictive models, and no published data for this specific compound were found.
Future Directions and Advanced Research Perspectives
Rational Design of Novel Analogs with Enhanced Specificity and Potency
The rational design of new analogs based on the 1,3,4-thiadiazole (B1197879) sulfonamide scaffold is a primary focus for enhancing biological activity. researchgate.net This approach involves systematic modifications of the core structure to optimize interactions with biological targets and improve pharmacokinetic profiles. Research has shown that substitutions on the 1,3,4-thiadiazole ring and the sulfonamide group can significantly influence the compound's potency. ekb.egnih.gov For instance, the introduction of different aromatic and aliphatic moieties can be used to modulate the hydrophobic characteristics of the molecule. acs.org
One strategy involves modifying the pharmacophore to create derivatives with enhanced cytotoxic effects. Studies on related sulfonamide derivatives have demonstrated that specific modifications can lead to potent inhibition of cancer cell lines. acs.orgacs.org For example, certain analogs have shown promising antiproliferative effects against HCT-116, HepG-2, and MCF-7 cancer cells, with IC₅₀ values in the low micromolar range. acs.orgacs.org Another study on 2,5-disubstituted 1,3,4-thiadiazole derivatives identified a compound with strong anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com These findings underscore the potential of targeted chemical modifications to yield analogs with superior therapeutic properties.
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Analog 6 | HCT-116 | 3.53 | acs.orgacs.org |
| Analog 6 | HepG-2 | 3.33 | acs.org |
| Analog 6 | MCF-7 | 4.31 | acs.org |
| Analog 15 | HCT-116 | 3.66 | acs.orgacs.org |
| Analog 15 | HepG-2 | 3.31 | acs.org |
| Analog 15 | MCF-7 | 4.29 | acs.org |
| ST10 | MCF-7 | 49.6 | mdpi.com |
| ST10 | MDA-MB-231 | 53.4 | mdpi.com |
A promising strategy in drug design is the construction of hybrid molecules that combine the 1,3,4-thiadiazole sulfonamide scaffold with other pharmacologically active fragments. nih.gov This "combi-molecule" approach aims to create bifunctional drugs capable of interacting with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. nih.govmdpi.com By linking the core structure to other moieties, such as azines, it may be possible to develop new anticancer hybrids with improved biological properties. nih.gov
The development of multi-target-directed ligands (MTDLs) is particularly relevant for complex diseases that involve multiple pathological pathways. jneonatalsurg.com This strategy has been explored for conditions like Alzheimer's disease, where compounds are designed to simultaneously inhibit multiple enzymes or pathological processes. jneonatalsurg.comresearchgate.net For instance, researchers have designed hybrids that act as simultaneous inhibitors of enzymes like COX-2, 15-LOX, and carbonic anhydrases. researchgate.net Applying this concept to 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine could involve creating hybrids that target different cancer-related pathways, potentially overcoming drug resistance and improving therapeutic outcomes.
Bioisosteric replacement is a key technique in medicinal chemistry used to modify a compound's physicochemical properties, biological activity, and metabolic stability. cambridgemedchemconsulting.com The 1,3,4-thiadiazole ring itself is considered a bioisostere of pyrimidine, a core structure in nucleic bases, which may contribute to its ability to interfere with DNA replication processes. nih.gov The thiadiazole group has also been used as a bioisosteric replacement for the thiazole (B1198619) moiety. acs.org Research has shown that replacing the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole (B1194373) isostere can lead to a significant decrease in activity, highlighting the critical role of the sulfur-containing heterocycle. nih.govmdpi.com
Scaffold hopping is a more advanced strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of key functional groups. dundee.ac.uk The primary goal of scaffold hopping is often to discover new chemical classes with improved properties, such as enhanced solubility, better metabolic stability, or novel intellectual property. dundee.ac.uk For example, in a study on proteasome inhibitors, various heterocyclic scaffolds were synthesized to replace an existing core, which led to the identification of compounds with significantly improved aqueous and intestinal fluid solubility. dundee.ac.uk Future research could apply scaffold hopping to the this compound framework to explore novel core structures that might offer therapeutic advantages.
Development of Advanced Delivery Systems (Conceptual)
While many sulfonamides are administered orally, their therapeutic efficacy can be limited by factors such as poor solubility and bioavailability. la.govnih.gov Advanced drug delivery systems offer a conceptual framework to overcome these limitations. Nanotechnology-based approaches, such as encapsulating the active compound in nanocarriers like liposomes, micelles, or polymeric nanoparticles, could significantly enhance its pharmacokinetic profile. nih.govresearchgate.netmdpi.com
These nano-sized delivery systems can improve the apparent solubility of a drug, protect it from premature degradation, and allow for controlled or sustained release. mdpi.com For instance, incorporating a poorly water-soluble drug into chitosan (B1678972) nanoparticles has been shown to increase its bioavailability and stability. nih.gov Furthermore, nanocarriers can be engineered for targeted delivery to specific tissues or cells, such as tumors. mdpi.com This is achieved by functionalizing the surface of the nanoparticle with ligands that bind to receptors overexpressed on cancer cells. Such a targeted approach could increase the local concentration of this compound at the site of action, thereby enhancing its therapeutic effect while minimizing systemic exposure.
Identification of Novel Molecular Targets for Therapeutic Intervention
A key area for future research is the identification and validation of novel molecular targets for this compound and its analogs. The 1,3,4-thiadiazole scaffold is known to interact with a diverse range of biological targets. researchgate.net Expanding the scope of target identification could reveal new therapeutic applications for this class of compounds.
Preclinical studies on related 1,3,4-thiadiazole sulfonamides have identified several key enzyme families as potential targets. These include protein kinases, which are crucial regulators of cell signaling, and carbonic anhydrases, which are involved in various physiological processes, including tumorigenesis. ekb.egacs.orgresearchgate.net The identification of specific targets allows for a more mechanism-based approach to drug development and patient selection.
| Potential Target | Target Class | Therapeutic Area | Reference |
|---|---|---|---|
| VEGFR-2 | Tyrosine Kinase | Oncology | acs.orgacs.org |
| EGFR | Tyrosine Kinase | Oncology | acs.orgacs.orgnih.gov |
| Carbonic Anhydrase (CA) IX, XII | Enzyme (Lyase) | Oncology | ekb.egresearchgate.net |
| Carbonic Anhydrase (CA) I, II, IV, VII | Enzyme (Lyase) | Various | researchgate.netnih.gov |
| SHP2 | Tyrosine Phosphatase | Oncology | nih.gov |
| Cyclooxygenase (COX) | Enzyme (Oxidoreductase) | Inflammation, Oncology | researchgate.net |
| c-Src/Abl Tyrosine Kinase | Tyrosine Kinase | Oncology | researchgate.net |
Synergistic Effects of Compound Combinations (Pre-clinical)
Combination therapy is a cornerstone of treatment for complex diseases like cancer. The preclinical evaluation of this compound or its potent analogs in combination with other therapeutic agents is a logical next step. The goal of such studies is to identify synergistic or additive interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects.
Future preclinical research could investigate the combination of this compound with standard-of-care chemotherapies or targeted agents. Such combinations could potentially enhance anticancer activity, overcome mechanisms of drug resistance, or allow for lower doses of each agent, thereby reducing toxicity. The rationale for specific combinations would be based on their distinct mechanisms of action, aiming to disrupt multiple, complementary cancer-driving pathways simultaneously. While specific data on combinations involving this exact compound are not yet available, the principle is well-established in drug development. researchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Design and Screening
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the design and screening of new compounds. These computational tools can be applied to the 1,3,4-thiadiazole sulfonamide scaffold to build predictive models for biological activity and other key properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of various analogs with their measured inhibitory activity (e.g., IC₅₀ values). researchgate.net
These models can then be used for large-scale virtual screening of compound libraries to identify novel candidates with high predicted potency, prioritizing them for synthesis and experimental testing. jneonatalsurg.com Beyond predicting activity, ML algorithms can also forecast a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and potential off-target effects. acs.org By integrating AI and ML into the design-synthesize-test cycle, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with identifying promising new drug candidates derived from the this compound structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acid catalysis. For example, reacting a hydrazide derivative (e.g., piperidine-1-sulfonyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid, followed by cyclocondensation. Alternatively, thiosemicarbazide derivatives can be treated with POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core, with subsequent sulfonylation using piperidine-1-sulfonyl chloride. Post-synthesis, the product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from ethanol or acetone .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization involves spectroscopic and crystallographic techniques:
- NMR and IR : Confirm functional groups (e.g., NH₂ in thiadiazole at ~3300 cm⁻¹ in IR) and sulfonyl groups (S=O stretching at ~1150–1350 cm⁻¹).
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and supramolecular interactions. For example, dihedral angles between the thiadiazole and piperidine rings can be determined, and hydrogen-bonding networks (N–H···N) mapped .
- Elemental Analysis : Verify purity and stoichiometry .
Q. What solvent systems are optimal for recrystallization?
- Methodological Answer : Ethanol and acetone are commonly used for slow evaporation to obtain high-purity crystals. For polar derivatives, a DMSO/water mixture (2:1) may enhance solubility and yield .
Advanced Research Questions
Q. How can the crystal structure and hydrogen-bonding interactions be analyzed to predict stability?
- Methodological Answer : Single-crystal X-ray data reveal conformational flexibility (e.g., dihedral angles between thiadiazole and piperidine rings ranging from 18.2° to 30.3°). Hydrogen-bonding parameters (distance, angle) are calculated using software like SHELX. Restraints may be applied during refinement for disordered atoms (e.g., isotropic displacement parameters for C/N atoms). These interactions stabilize the supramolecular architecture, influencing solubility and thermal stability .
Q. How to resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Strategies include:
- Comparative Assays : Test derivatives under standardized conditions (e.g., antimicrobial assays at fixed pH and temperature).
- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., sulfonyl groups, aromatic rings) and correlate with activity trends. For example, electron-withdrawing groups on the piperidine ring may enhance antifungal potency .
- Computational Modeling : Use docking studies to predict binding affinities to target enzymes (e.g., fungal CYP51) .
Q. How to design derivatives for improved bioactivity while maintaining synthetic feasibility?
- Methodological Answer :
- Functional Group Introduction : Replace the sulfonyl group with phosphonyl or carbonyl moieties to alter electron density.
- Heterocycle Fusion : Attach pyridine or pyrazine rings via Suzuki coupling to enhance π-π stacking with biological targets.
- Hybridization : Combine thiadiazole with known pharmacophores (e.g., triazoles) via click chemistry. Monitor reaction yields using HPLC and optimize catalysts (e.g., CuI for azide-alkyne cycloaddition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
